Biochemical Potency: MurF-IN-1 Exhibits 10- to 40-Fold Greater MurF Inhibition Compared to Flavonoid and Peptide Inhibitors
MurF-IN-1 inhibits S. pneumoniae MurF with a pIC50 of 5.19 (IC50 ≈ 6.4 μM) . In comparison, the recently identified flavonoid MurF inhibitors quercitrin, myricetin, and (–)-epicatechin exhibit IC50 values of 143 μM, 139 μM, and 92 μM, respectively, against the same enzyme [1]. Similarly, the phage display-derived peptide inhibitor MurFp1 shows an IC50 of 250 μM against P. aeruginosa MurF [2].
| Evidence Dimension | MurF enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | pIC50 = 5.19 (IC50 ≈ 6.4 μM) |
| Comparator Or Baseline | Quercitrin (143 μM), myricetin (139 μM), (–)-epicatechin (92 μM), MurFp1 (250 μM) |
| Quantified Difference | 10-fold to 40-fold greater potency |
| Conditions | In vitro biochemical assays using recombinant MurF enzymes; S. pneumoniae MurF for MurF-IN-1 and flavonoids; P. aeruginosa MurF for MurFp1 |
Why This Matters
Procurement decisions for biochemical screening or target validation studies should prioritize compounds with sub-10 μM potency to ensure robust signal-to-noise ratios and meaningful dose-response relationships.
- [1] Hrast, M., et al. Mur ligase F as a new target for the flavonoids quercitrin, myricetin, and (–)-epicatechin. Journal of Computer-Aided Molecular Design, 2023, 37(12), 721-733. View Source
- [2] Phage display-derived inhibitor of the essential cell wall biosynthesis enzyme MurF. BMC Biotechnology, 2008, 8, 84. View Source
